molecular formula C15H12N2O2 B6376496 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% CAS No. 1261985-97-0

5-(3-Acetylaminophenyl)-3-cyanophenol, 95%

Cat. No. B6376496
CAS RN: 1261985-97-0
M. Wt: 252.27 g/mol
InChI Key: RJAJHQFQHBOTPA-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-3-cyanophenol, 95% (5-APC) is a widely used and highly versatile organic compound that has found numerous applications in the fields of science, medicine, and industry. Its unique chemical structure and properties make it an attractive choice for a variety of synthetic and analytical processes, as well as for its potential therapeutic applications.

Scientific Research Applications

5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications, including in the development of novel pharmaceutical agents, in the synthesis of organic compounds, in the analysis of biological samples, and in the synthesis of polymers. It has also been used in the development of biosensors, catalysts, and other materials. In addition, 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has been used in the synthesis of fluorescent dyes and in the study of the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% is not yet fully understood. However, it is known that it has a number of different effects on the body, including the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the induction of apoptosis. It is also known to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% is able to inhibit the enzyme COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. In addition, 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has been found to induce apoptosis in certain types of cancer cells, and to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it is relatively stable and has a long shelf life. However, it is also important to note that 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% is a highly reactive compound, and as such it must be handled with care.

Future Directions

Given its versatile properties, 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has the potential to be used in a variety of applications in the future. Potential future directions for 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% include its use in the development of novel pharmaceutical agents, in the synthesis of organic compounds, in the analysis of biological samples, and in the synthesis of polymers. In addition, it could be used in the development of biosensors, catalysts, and other materials. Finally, 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% could be used in the synthesis of fluorescent dyes and in the study of the mechanisms of action of various drugs.

Synthesis Methods

5-(3-Acetylaminophenyl)-3-cyanophenol, 95% can be synthesized in several ways, including the Grignard reaction, the aldol condensation, and the Claisen condensation. The Grignard reaction is the most commonly used method, as it is relatively straightforward and yields high yields of 5-(3-Acetylaminophenyl)-3-cyanophenol, 95%. In this method, a Grignard reagent is reacted with an aldehyde or ketone to form a carbon-carbon bond. The aldol condensation is an alternative method, wherein an aldehyde or ketone is reacted with an acid or base to form a carbon-carbon bond. The Claisen condensation is a third method, wherein an aldehyde or ketone is reacted with an ester to form a carbon-carbon bond.

properties

IUPAC Name

N-[3-(3-cyano-5-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10(18)17-14-4-2-3-12(7-14)13-5-11(9-16)6-15(19)8-13/h2-8,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAJHQFQHBOTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684838
Record name N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetylaminophenyl)-3-cyanophenol

CAS RN

1261985-97-0
Record name N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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